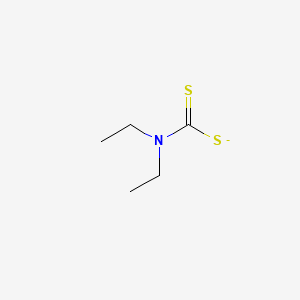
Diethyldithiocarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyldithiocarbamate is a member of the class of dithiocarbamate anions resulting from the removal of the proton from the dithiocarbamic acid moiety of diethyldithiocarbamic acid. It is a conjugate base of a diethyldithiocarbamic acid.
A chelating agent that has been used to mobilize toxic metals from the tissues of humans and experimental animals. It is the main metabolite of DISULFIRAM.
Wissenschaftliche Forschungsanwendungen
1. Neurological Research
Diethyldithiocarbamate (DDC) has been explored in neurological research, particularly in relation to memory and neurotransmitter biosynthesis. It is noted as a dopamine beta hydroxylase inhibitor, influencing norepinephrine biosynthesis in the brain, and its effects coincide with alterations in memory, as demonstrated in studies involving mice (Randt et al., 1971).
2. Antioxidant Properties
DDC's role as a potent copper chelating agent is significant in its antioxidant properties. It has been used in the treatment of oxygen toxicity to the central nervous system, as an immunomodulator in cancer therapy, and for HIV-infected patients. Its ability to scavenge reactive oxygen species, chelate ferrous ions, and protect against oxidative damage to various cellular components has been well-documented (Liu et al., 1996).
3. Cancer Research
In the realm of cancer research, DDC's ability to bind copper and form a complex that inhibits proteasomal chemotrypsin-like activity is notable. This complex is shown to decrease the expression of androgen and estrogen receptors and induce apoptosis in prostate and breast cancer cells. This suggests a potential for copper chelators like DDC in cancer treatment strategies (Pang et al., 2007).
4. Radioprotection
DDC exhibits radioprotective abilities by scavenging free radicals and reducing radiation-induced damage. Its ability to protect membrane and DNA against gamma-radiation, both in vitro and in vivo, has been studied. The compound shows potential in reducing radiation-induced lipid peroxides and DNA damage, which has implications for its use as a radioprotector (Gandhi & Nair, 2004).
5. Immunomodulation
DDTC's effects on cytokine production in human myeloid cells highlight its role as an immunomodulator. It has shown a decrease in cell proliferation and an increase in the expression of interleukin and tumor necrosis factor, suggesting its potential in managing chemotherapy- or radiotherapy-induced myelosuppression (Schmalbach et al., 1992).
Eigenschaften
CAS-Nummer |
392-74-5 |
|---|---|
Produktname |
Diethyldithiocarbamate |
Molekularformel |
C5H10NS2- |
Molekulargewicht |
148.3 g/mol |
IUPAC-Name |
N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C5H11NS2/c1-3-6(4-2)5(7)8/h3-4H2,1-2H3,(H,7,8)/p-1 |
InChI-Schlüssel |
LMBWSYZSUOEYSN-UHFFFAOYSA-M |
SMILES |
CCN(CC)C(=S)[S-] |
Kanonische SMILES |
CCN(CC)C(=S)[S-] |
Andere CAS-Nummern |
392-74-5 |
Synonyme |
Ammonium Salt Ditiocarb Bismuth Salt Ditiocarb Diethylcarbamodithioic Acid Diethyldithiocarbamate Diethyldithiocarbamate, Sodium Diethyldithiocarbamate, Zinc Diethyldithiocarbamic Acid Dithiocarb Ditiocarb Ditiocarb Sodium Ditiocarb, Ammonium Salt Ditiocarb, Bismuth Salt Ditiocarb, Lead Salt Ditiocarb, Potassium Salt Ditiocarb, Sodium Salt Ditiocarb, Sodium Salt, Trihydrate Ditiocarb, Tin(4+) Salt Ditiocarb, Zinc Salt Imuthiol Lead Salt Ditiocarb Potassium Salt Ditiocarb Sodium Diethyldithiocarbamate Sodium Salt Ditiocarb Sodium, Ditiocarb Thiocarb Zinc Diethyldithiocarbamate Zinc Salt Ditioca |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



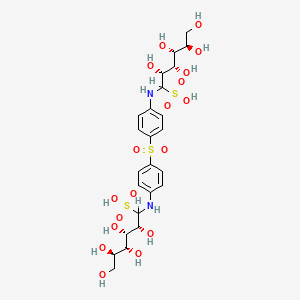
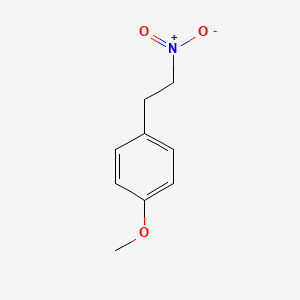

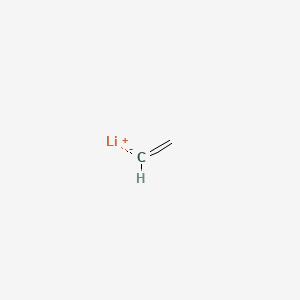
![1-[3-(dimethylamino)propyl]-1-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-3-phenylurea](/img/structure/B1195749.png)
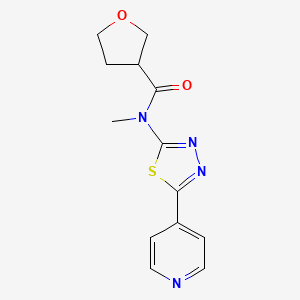
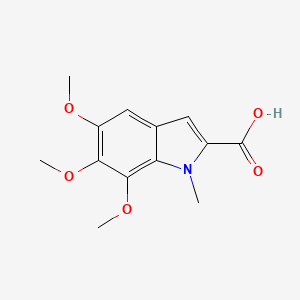
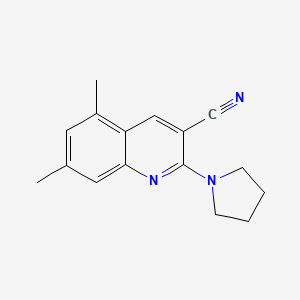
![N-[1-[4-(4-methylphenyl)-2-thiazolyl]-4-piperidinyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide](/img/structure/B1195756.png)
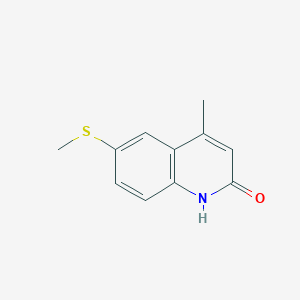
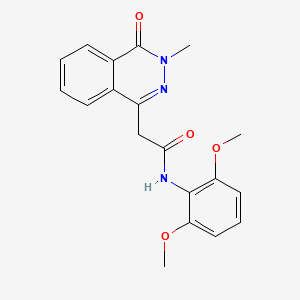
![2-Thiophenecarboxylic acid [3-methyl-1-oxo-1-(thiophen-2-ylmethylamino)butan-2-yl] ester](/img/structure/B1195759.png)
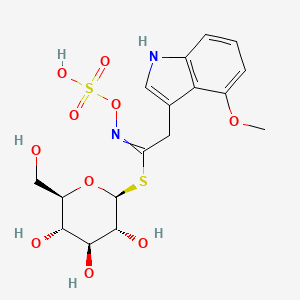
![2-(5-Methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-1-phenyl-ethanone](/img/structure/B1195762.png)